molecular formula C26H21Br2NO3 B11647456 1-[(3-Bromophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate

1-[(3-Bromophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate

Cat. No.: B11647456
M. Wt: 555.3 g/mol
InChI Key: SUNBJVYWXAQFOB-UHFFFAOYSA-N
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Description

1-(3-bromobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate is a complex organic compound that features a quinoline core substituted with bromobenzoyl and bromobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, acyl chlorides, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-(3-bromobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .

Scientific Research Applications

1-(3-bromobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-bromobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate is unique due to its complex structure, which combines a quinoline core with bromobenzoyl and bromobenzoate groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

Molecular Formula

C26H21Br2NO3

Molecular Weight

555.3 g/mol

IUPAC Name

[1-(3-bromobenzoyl)-2,2,4-trimethylquinolin-6-yl] 3-bromobenzoate

InChI

InChI=1S/C26H21Br2NO3/c1-16-15-26(2,3)29(24(30)17-6-4-8-19(27)12-17)23-11-10-21(14-22(16)23)32-25(31)18-7-5-9-20(28)13-18/h4-15H,1-3H3

InChI Key

SUNBJVYWXAQFOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)C(=O)C4=CC(=CC=C4)Br)(C)C

Origin of Product

United States

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